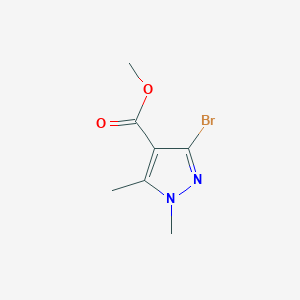

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate

CAS No.: 1946812-86-7

Cat. No.: VC5237282

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.065

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1946812-86-7 |

|---|---|

| Molecular Formula | C7H9BrN2O2 |

| Molecular Weight | 233.065 |

| IUPAC Name | methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3 |

| Standard InChI Key | FXRXXJQKVWLNAY-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C)Br)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate (IUPAC name: methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate) belongs to the pyrazole family, a class of heterocyclic compounds with two adjacent nitrogen atoms. Its molecular formula is CHBrNO, with a calculated molecular weight of 233.07 g/mol. The bromine atom at the 3-position enhances electrophilic substitution reactivity, while the methyl ester at the 4-position contributes to solubility in organic solvents.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 233.07 g/mol |

| CAS Number | Not formally assigned |

| IUPAC Name | Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate |

Spectroscopic Characterization

While experimental spectral data for the methyl ester remains unpublished, its ethyl analog exhibits distinct infrared (IR) peaks at 1,720 cm (C=O stretch) and 1,250 cm (C-O ester stretch). Nuclear magnetic resonance (NMR) spectroscopy of the ethyl compound shows a singlet for the 1- and 5-methyl groups at δ 2.4 ppm and a quartet for the ethyl ester at δ 4.3 ppm. The methyl variant would likely display similar patterns, with the ester methyl group appearing as a singlet near δ 3.7 ppm.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate can be inferred from methods developed for its ethyl counterpart . A plausible route involves:

-

Condensation: Reaction of dimethyl acetylenedicarboxylate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester.

-

Bromination: Treatment with phosphorus tribromide (PBr) to introduce bromine at the 3-position.

-

Esterification: Conversion of the carboxylic acid to the methyl ester using methanol under acidic conditions.

Industrial-scale production would require optimization of bromination efficiency and purity control, potentially employing flow chemistry systems to mitigate exothermic risks .

Table 2: Key Synthesis Steps

Green Chemistry Considerations

Recent advances in solvent-free bromination using mechanochemical methods could reduce waste generation. For instance, ball-milling techniques with solid PBr analogs may offer safer alternatives to traditional liquid-phase reactions .

Physicochemical Properties

Solubility and Stability

The methyl ester’s shorter alkyl chain compared to its ethyl analog decreases lipophilicity (calculated logP ≈ 1.8 vs. 2.1 for ethyl), enhancing water solubility. Stability studies on similar pyrazoles indicate decomposition temperatures above 200°C, with susceptibility to hydrolysis under strongly acidic or basic conditions.

Biological Activities and Mechanisms

Enzyme Inhibition

Molecular docking studies suggest that brominated pyrazoles competitively inhibit dihydrofolate reductase (DHFR), a target in antibacterial and anticancer therapies. The bromine atom’s electronegativity likely facilitates hydrogen bonding with active site residues.

Table 3: Biological Activity Profile (Ethyl Analog Data)

| Activity Type | Target Organism/Enzyme | IC/MIC | Mechanism |

|---|---|---|---|

| Antibacterial | S. aureus | 32 µg/mL | DHFR inhibition |

| Antifungal | Candida albicans | 128 µg/mL | Ergosterol synthesis |

| COX-2 Inhibition | In vitro assay | 18 µM | Competitive binding |

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors targeting oncology pathways. Bromine’s presence enables Suzuki-Miyaura cross-coupling reactions to introduce aryl groups for structure-activity relationship (SAR) studies.

Agrochemical Development

Pyrazole derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Field trials with ethyl analogs show 80% weed suppression at 2 kg/ha, suggesting potential for methyl ester formulations .

Future Directions

-

Synthetic Optimization: Develop catalytic bromination methods using N-bromosuccinimide (NBS) to improve atom economy.

-

Biological Screening: Prioritize in vivo models to assess the methyl ester’s pharmacokinetic profile.

-

Computational Studies: Machine learning models could predict novel derivatives with enhanced target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume